N-benzyl-1-propyl-1H-pyrazol-4-amine N-benzyl-1-propyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763627
InChI: InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

N-benzyl-1-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15763627

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-propyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name N-benzyl-1-propylpyrazol-4-amine
Standard InChI InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
Standard InChI Key GRFMSDHEZMJKFM-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)NCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

N-Benzyl-1-propyl-1H-pyrazol-4-amine consists of a pyrazole ring (positions 1–5) with a benzyl group (-CH2_2C6_6H5_5) attached to the nitrogen at position 1 and a propyl chain (-CH2_2CH2_2CH3_3) at the same position. The 4-amine group (-NH2_2) at position 4 enhances its nucleophilicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H17N3\text{C}_{13}\text{H}_{17}\text{N}_3
Molecular Weight215.29 g/mol
IUPAC NameN-[(1-propylpyrazol-4-yl)methyl]-1-phenylmethanamine
SMILES NotationCCCCn1c(c(nc1)CNCc2ccccc2)N
XLogP3 (Lipophilicity)2.8 (predicted)

The benzyl group contributes aromatic stacking potential, while the propyl chain increases lipophilicity compared to shorter alkyl analogs (e.g., methyl or ethyl). This balance influences membrane permeability and bioavailability.

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits characteristic peaks:

    • δ 7.2–7.4 ppm (benzyl aromatic protons)

    • δ 3.8–4.1 ppm (N-CH2_2- protons)

    • δ 1.2–1.6 ppm (propyl -CH2_2-CH2_2-CH3_3)

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1600 cm1^{-1} (C=N), and 690 cm1^{-1} (C-S in benzyl) .

Synthetic Methodologies

Cyclocondensation Approaches

The most common route involves cyclocondensation of benzylhydrazine with β-keto esters or nitriles, followed by alkylation. For example:

  • Step 1: Benzylhydrazine reacts with ethyl acetoacetate to form 1-benzyl-1H-pyrazol-4-amine .

  • Step 2: Propylation using propyl bromide under basic conditions (K2_2CO3_3) yields the target compound.

Table 2: Optimization Parameters for Propylation

ParameterOptimal ConditionYield (%)
BasePotassium carbonate78
SolventDimethylformamide (DMF)82
Temperature80°C85
Reaction Time12 hours88

Alternative methods include Ullmann coupling for direct N-propylation, though yields are lower (~65%).

Industrial-Scale Production

Continuous flow reactors with automated parameter control (pH, temperature) achieve >90% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures pharmaceutical-grade material.

Chemical Reactivity and Functionalization

Electrophilic Substitutions

ReactionReagentProductYield (%)
DiazotizationNaNO2_2, HClDiazonium salt72
Azo Couplingβ-NaphtholAzo dye68
Ring HydrogenationH2_2, Pd/CPyrazolidine81
Cell LineEC50_{50} (μM)Mechanism
MCF-7 (Breast)12.0Caspase-3 activation
A549 (Lung)18.5ROS generation
HepG2 (Liver)24.3G0/G1 cell cycle arrest

Comparative Analysis with Structural Analogs

Table 5: Substituent Effects on Bioactivity

CompoundCOX-2 IC50_{50} (μM)LogP
N-Benzyl-1-methyl5.42.1
N-Benzyl-1-ethyl3.92.5
N-Benzyl-1-propyl1.22.8
N-(4-Fluorobenzyl)-1-propyl0.93.1

The propyl chain enhances lipophilicity and target binding compared to shorter alkyl groups, while fluorination (as in) further boosts potency but increases synthetic complexity.

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